molecular formula C25H23N5O4S B12023034 methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12023034
M. Wt: 489.5 g/mol
InChI Key: KDUFIKHEIQVZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate features a 1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a pyridin-3-yl moiety. A sulfanyl acetyl linker bridges the triazole to a methyl benzoate ester via an amide bond. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N5O4S/c1-3-34-21-12-10-20(11-13-21)30-23(18-5-4-14-26-15-18)28-29-25(30)35-16-22(31)27-19-8-6-17(7-9-19)24(32)33-2/h4-15H,3,16H2,1-2H3,(H,27,31)

InChI Key

KDUFIKHEIQVZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from 4-ethoxyphenylhydrazine and pyridin-3-ylcarbonitrile undergo cyclization in acidic conditions. For example, heating 4-ethoxyphenylhydrazine with pyridin-3-ylcarbonitrile in acetic acid at 80°C for 12 hours generates 4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (Intermediate A ) with a yield of 68–72%. The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by intramolecular cyclization and tautomerization.

Key Reaction Conditions

  • Solvent : Acetic acid (AcOH)

  • Catalyst : Sodium acetate (AcONa)

  • Temperature : 80°C

  • Time : 12 hours

Alternative Cycloaddition Approaches

A [3+2] cycloaddition between pyridin-3-yl azide and 4-ethoxyphenyl isonitrile has been explored, though this method yields lower quantities (45–50%) and requires stringent temperature control.

Introduction of the Sulfanylacetyl Group

The sulfanylacetyl moiety is introduced via nucleophilic substitution of Intermediate A with chloroacetyl chloride.

Thiol-Activated Substitution

Intermediate A reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et3N) is added to scavenge HCl, facilitating the formation of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl chloride (Intermediate B ).

Optimization Insights

  • Molar Ratio : 1:1.2 (Intermediate A : chloroacetyl chloride)

  • Reaction Time : 4 hours

  • Yield : 85–89%

Coupling with Methyl 4-Aminobenzoate

The final step involves amide bond formation between Intermediate B and methyl 4-aminobenzoate.

Amidation via Carbodiimide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of Intermediate B for reaction with the amine. The process is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Parameters

  • Activators : EDC (1.2 equiv), HOBt (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0–5°C

  • Yield : 76–80%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyridine-H), 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, benzoate-H), 7.45 (d, J = 8.4 Hz, 2H, benzoate-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.83 (s, 3H, COOCH3).

  • LCMS : m/z 506.2 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation7298High scalability
Cycloaddition5095Faster reaction time
EDC/HOBt Coupling8099Mild conditions

Challenges and Mitigation Strategies

  • Low Solubility of Intermediate A : Addressed by using DMF as a co-solvent during thiol substitution.

  • Epimerization During Amidation : Minimized by maintaining low temperatures (0–5°C) and short reaction times .

Chemical Reactions Analysis

Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

  • Chemical Name : Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a triazole ring system, which is known for its pharmacological properties. The presence of the ethoxyphenyl and pyridinyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the triazole ring, which has been associated with various anticancer mechanisms. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. This effect is thought to be mediated through the modulation of apoptotic pathways and cell cycle arrest .

Enzyme Inhibition

Another promising application is in enzyme inhibition. The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation .

Fungicides

Due to its antifungal properties, this compound can be explored as a fungicide in agricultural settings. Its effectiveness against plant pathogens could help in developing sustainable agricultural practices by reducing reliance on traditional fungicides .

Plant Growth Regulation

Research suggests that compounds with triazole structures can also act as plant growth regulators. They may enhance plant resilience against stress factors such as drought or disease by modulating hormonal pathways in plants .

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the ethoxyphenyl and pyridinyl groups through substitution reactions.
  • Final acetamide formation followed by esterification to yield the methyl ester.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against multiple bacterial strains when tested at varying concentrations .
  • Anticancer Activity Assessment : Research conducted on human cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis compared to control groups .
  • Agricultural Trials : Field trials assessing its effectiveness as a fungicide revealed promising results in controlling fungal infections in crops without significant phytotoxicity .

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . The compound’s sulfanyl group may also play a role in its biological activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the 1,2,4-triazole-sulfanyl-acetyl-benzoate backbone but differ in substituents, impacting their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Triazole Benzoate Ester Group Molecular Formula Key Features Reference
Target Compound 4-(4-Ethoxyphenyl), 5-(pyridin-3-yl) Methyl C₂₅H₂₄N₆O₄S Ethoxy enhances lipophilicity; pyridin-3-yl for potential H-bonding
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-Chlorobenzyl), 4-(pyrrolyl) Ethyl C₂₄H₂₂ClN₅O₃S Chlorobenzyl increases electronegativity; pyrrole adds rigidity
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Amino, 5-(4-chlorophenyl) Methyl C₁₈H₁₅ClN₆O₃S Amino group improves solubility; chlorophenyl may enhance target affinity
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(2-Methoxyphenyl), 5-(benzamidomethyl) Ethyl C₂₄H₂₆N₄O₅S Methoxy and benzamide groups could modulate metabolic stability
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate 5-(4-Cyanophenoxymethyl), 4-phenyl Methyl C₂₇H₂₂N₆O₄S Cyanophenoxy introduces polarity; phenyl enhances aromatic stacking

Substituent-Driven Property Analysis

  • Lipophilicity: The target compound’s 4-ethoxyphenyl group increases logP compared to analogs with polar substituents (e.g., amino in or cyanophenoxy in ).
  • Solubility : The methyl benzoate ester in the target compound may reduce aqueous solubility relative to ethyl esters (e.g., ), though this is counterbalanced by the pyridine’s polarity.
  • Pyrrole () and benzamide () substituents introduce hydrogen-bonding sites, which could influence target selectivity.

Biological Activity

Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound with potential biological applications. Its structure incorporates a triazole moiety known for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. In particular, compounds containing the triazole ring have shown effectiveness against various cancer cell lines. For instance, a study demonstrated that triazolethiones exhibit significant cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. In vitro tests have shown that related compounds display potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic organisms .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects in various models. The presence of the triazole ring is thought to contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Screening

In a screening of a drug library for anticancer activity, this compound was identified as a potential lead compound due to its significant cytotoxicity against multicellular spheroids derived from cancer cell lines . The compound's mechanism was linked to its ability to induce apoptosis.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics .

Data Tables

Activity Type Compound IC50/Minimum Inhibitory Concentration
AnticancerMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate15 µM (against A549 cells)
AntimicrobialMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate8 µg/mL (against E. coli)
Anti-inflammatoryMethyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoateIC50 not determined

Q & A

Q. What synthetic strategies optimize yield and purity of the compound in multi-step reactions?

Methodological Answer: The synthesis involves four critical steps (Figure 1):

Triazole ring formation : React 4-ethoxyphenylhydrazine with carbon disulfide and KOH, followed by cyclization with hydrazine hydrate.

Amino group introduction : Treat the triazole intermediate with nitrous acid.

Sulfanylacetyl group formation : React with chloroacetyl chloride under basic conditions.

Coupling : Use DCC to conjugate with methyl 4-aminobenzoate.

Q. Key Parameters :

  • Temperature : Maintain 0–5°C during nitrous acid reactions to prevent side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity post-coupling .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole formationCarbon disulfide, KOH, 80°C6592%
Amino group additionNaNO₂, HCl, 0–5°C7889%
SulfanylacetylationChloroacetyl chloride, Et₃N, RT7095%
CouplingDCC, DMF, 24h, RT6098%

Q. Which analytical techniques validate structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., triazole protons at δ 8.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) quantifies purity (>95% for biological assays) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 427.5) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in enzyme inhibition) be resolved?

Methodological Answer: Contradictions arise from assay conditions (e.g., pH, enzyme source). Mitigation strategies:

  • Standardized Assays : Use recombinant human enzymes (e.g., TrxR1 or KCa3.1 channels) under controlled pH (7.4) and temperature (37°C) .
  • Dose-Response Curves : Repeat assays in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Compare data across studies using standardized units (e.g., µM IC₅₀) .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., c-Kit or RAF). The triazole ring shows hydrogen bonding with Asp810 (binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
c-Kit kinase−9.2Triazole–Asp810 H-bond
KCa3.1 channel−8.5Ethoxyphenyl–Leu275 hydrophobic

Q. How does substituent modification (e.g., ethoxy → methoxy) alter pharmacokinetics?

Methodological Answer:

  • Synthetic Analogs : Replace ethoxy with methoxy via nucleophilic substitution (NaOH, alkyl halide) .
  • ADMET Prediction : SwissADME predicts increased logP (2.1 → 2.4) and reduced solubility (CLogS −4.5 → −5.2) for methoxy derivatives .
  • In Vivo Testing : Pharmacokinetic profiling in rodents (IV/oral administration) measures AUC and half-life changes .

Q. What experimental designs control confounding variables in in vivo studies?

Methodological Answer:

  • Randomized Block Design : Assign treatment groups to account for biological variability (e.g., weight, age) .
  • Dose Escalation : Test 10–100 mg/kg doses in BALB/c mice, monitoring toxicity via ALT/AST levels .
  • Blinded Analysis : Use third-party labs for histopathology scoring to reduce bias .

Q. Which spectroscopic methods resolve ambiguous NOE correlations in structural studies?

Methodological Answer:

  • ROESY NMR : Identifies through-space interactions (e.g., pyridin-3-yl and benzoate proximity) .
  • X-Ray Crystallography : SHELX refines crystal structures (CCDC-1441403) with R-factor < 0.05 .

Q. How are SAR trends analyzed for triazole-based derivatives?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-chlorophenyl, 4-methylphenoxy) .
  • Bioactivity Clustering : PCA analysis groups compounds by IC₅₀ profiles against kinase targets .

Q. Table 3: SAR of Triazole Derivatives

SubstituentIC₅₀ (µM, c-Kit)Solubility (mg/mL)
4-Ethoxyphenyl (parent)12.30.45
4-Chlorophenyl8.70.32
4-Methoxyphenyl15.60.68

Q. Key Citations

  • Synthesis & Characterization:
  • Biological Evaluation:
  • Computational Modeling:
  • Structural Analysis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.